3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole
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Overview
Description
3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions . The reaction conditions may vary depending on the desired yield and purity of the product. Common reagents used in the synthesis include formic acid, trimethyl orthoformate, and carbondisulphide in alkaline alcoholic solutions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-[1,4]-dioxino-[2,3-f][2,1,3]-benzothiadiazole
- 1-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole
- 6,7-Dihydro-[1,4]-dioxino-[2,3-f][1,3]benzothiazol-2-amine
Uniqueness
3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole stands out due to its unique combination of a benzimidazole core with a dioxino ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H14N2O2 |
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Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole |
InChI |
InChI=1S/C16H14N2O2/c1-18-13-10-15-14(19-7-8-20-15)9-12(13)17-16(18)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3 |
InChI Key |
TUYXHWZSNRGARY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC3=C(C=C2N=C1C4=CC=CC=C4)OCCO3 |
Origin of Product |
United States |
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